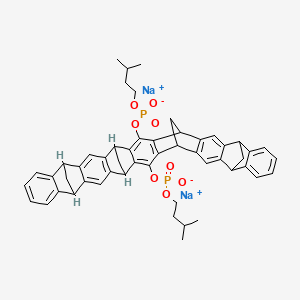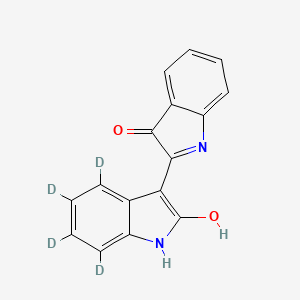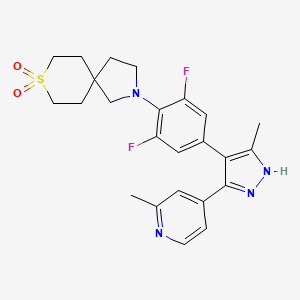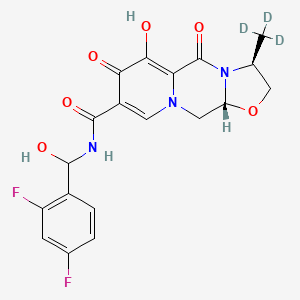
SARS-CoV-2-IN-23 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-23 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a class of molecules designed to inhibit the replication and spread of the virus by targeting specific viral proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-23 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic synthesis techniques to build the basic skeleton of the molecule.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity to the target viral proteins.
Purification and Crystallization: The final product is purified using techniques such as chromatography and crystallized to obtain the disodium salt form.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-23 (disodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-23 (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of SARS-CoV-2-IN-23 (disodium) with modified functional groups, which can be further studied for their biological activity.
Scientific Research Applications
SARS-CoV-2-IN-23 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.
Biology: Investigated for its potential to inhibit viral replication in cell culture studies.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the SARS-CoV-2 virus.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-23 (disodium) involves its binding to specific viral proteins, such as the main protease (Mpro) of SARS-CoV-2. By inhibiting the activity of these proteins, the compound prevents the virus from replicating and spreading within the host. The molecular targets and pathways involved include:
Main Protease (Mpro): Inhibition of this enzyme disrupts the viral replication process.
RNA-Dependent RNA Polymerase (RdRp): Potential inhibition of this enzyme further impedes viral replication.
Comparison with Similar Compounds
SARS-CoV-2-IN-23 (disodium) can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: Another protease inhibitor used in combination with ritonavir for treating COVID-19.
Favipiravir: An antiviral agent that inhibits viral RNA polymerase.
Uniqueness
SARS-CoV-2-IN-23 (disodium) is unique due to its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2, making it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C52H50Na2O8P2 |
|---|---|
Molecular Weight |
910.9 g/mol |
IUPAC Name |
disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate |
InChI |
InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2 |
InChI Key |
YJUHPSCRVNAJRL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)




